
1-(Piperazin-1-yl)cyclopentane-1-carboxamide
Übersicht
Beschreibung
“1-(Piperazin-1-yl)cyclopentane-1-carboxamide” is a chemical compound with the molecular formula C10H19N3O. It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular weight of “this compound” is 197.28 g/mol. The InChI code for a similar compound, “1-(piperazin-1-yl)cyclopropane-1-carboxamide dihydrochloride”, is provided , which might give some insights into its structure.Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research on heterocyclic compounds, including those related to 1-(Piperazin-1-yl)cyclopentane-1-carboxamide, has revealed potential anti-bone cancer activity. A study focused on the synthesis and evaluation of a compound designed from piperazin-1-yl phenol and formohydrazide starting materials demonstrated anticancer activities against human bone cancer cell lines. Molecular docking further supported potential antiviral applications by identifying binding sites for the 1AS0 protein (Lv et al., 2019).
Radiotracer Development
Analogs of σ receptor ligand PB28, with structures resembling this compound, have been investigated for their potential as positron emission tomography (PET) radiotracers. These analogs, designed with reduced lipophilicity, showed selectivity and affinity for σ receptors, indicating utility in oncological diagnostics (Abate et al., 2011).
Inhibitors of Soluble Epoxide Hydrolase
Compounds structurally related to this compound have been identified as inhibitors of soluble epoxide hydrolase, demonstrating significant potential in treating cardiovascular diseases. The design of these inhibitors was guided by high-throughput screening, highlighting the importance of the triazine heterocycle for potency and selectivity (Thalji et al., 2013).
CGRP Receptor Inhibitors
A potent calcitonin gene-related peptide (CGRP) receptor antagonist structure, incorporating elements of the piperazine motif, was synthesized for migraine treatment. The research detailed a stereoselective, economical synthesis approach, supporting the compound's development as a therapeutic agent (Cann et al., 2012).
Antimicrobial Agents
The synthesis and evaluation of novel bis(pyrazole-benzofuran) hybrids, possessing a piperazine linker, have demonstrated potent antibacterial and biofilm inhibitory activities. These compounds, including those structurally akin to this compound, showed effectiveness against multiple bacterial strains, including MRSA and VRE, positioning them as promising candidates for treating bacterial infections (Mekky & Sanad, 2020).
Eigenschaften
IUPAC Name |
1-piperazin-1-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O/c11-9(14)10(3-1-2-4-10)13-7-5-12-6-8-13/h12H,1-8H2,(H2,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCXECJVRKDQSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)N)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


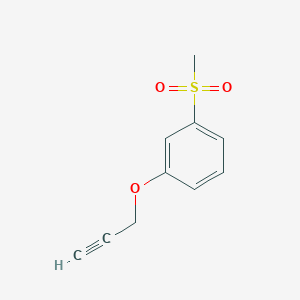

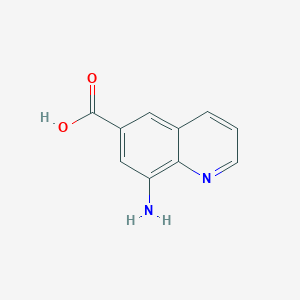
![[3-(pyrimidin-2-yl)-5,6-dihydro-4H-1,2,4-oxadiazin-6-yl]methanol](/img/structure/B1523849.png)
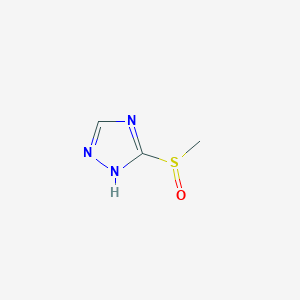

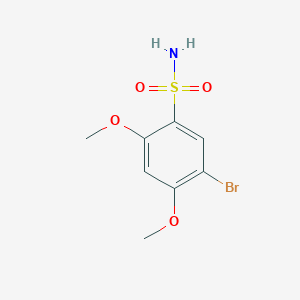
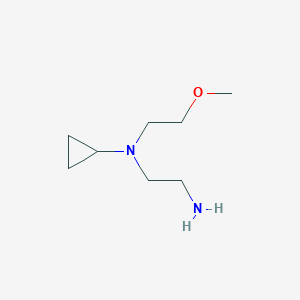

![2-[2-(Furan-3-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1523856.png)
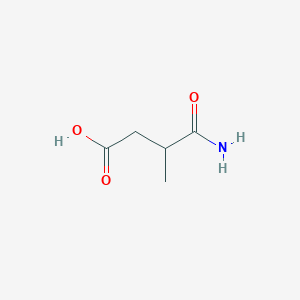
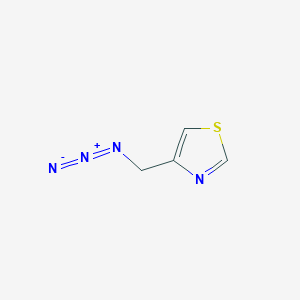
![3,3-Dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B1523862.png)

